

Procuring NCT-505 for Research: A Technical Guide

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Compound of Interest

Compound Name: NCT-505

Cat. No.: B609504

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For researchers and professionals in drug development, securing high-purity chemical compounds is a critical first step. This guide provides an in-depth overview of **NCT-505**, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), including information on procurement, its mechanism of action, and detailed experimental protocols for its use in a research setting.

Reputable Suppliers of NCT-505

NCT-505 is available for research purposes from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to ensure the purity and identity of the compound.

Supplier	Website	Notes
MedChemExpress	--INVALID-LINK--	Lists NCT-505 for research use only and provides detailed product information.
MyBioSource.com	--INVALID-LINK--	Offers NCT-505 with specified purity levels. [1]
MedKoo Biosciences, Inc.	--INVALID-LINK--	Listed as a probe availability source by the Chemical Probes Portal. [2]
Sun-shine Chem	--INVALID-LINK--	Provides NCT-505 for research use, with storage and handling information available. [3]
MCULE	--INVALID-LINK--	Also listed as a source for NCT-505 by the Chemical Probes Portal. [2]

Core Compound Data

The following table summarizes the key chemical and biological properties of **NCT-505**.

Property	Value	Reference
IUPAC Name	4-(4-cyano-4-phenylcyclohexyl)-1-(5-(difluoromethyl)-1,3,4-thiadiazol-2-yl)piperazine	N/A
CAS Number	2231079-74-4	[4]
Molecular Formula	C27H28FN5O3S	[4]
Molecular Weight	521.61 g/mol	[4]
Primary Target	Aldehyde Dehydrogenase 1A1 (ALDH1A1)	[2][4]
Mechanism of Action	Inhibitor	[2]
Form	Solid	[4]
Appearance	White to off-white	[4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[4]

In Vitro Activity and Selectivity

NCT-505 is a highly potent and selective inhibitor of ALDH1A1. Its inhibitory activity against various ALDH isoforms is detailed below.

Target Isoform	IC50 (nM)	Notes
hALDH1A1	7	Potent and selective inhibition. [2] [4]
hALDH1A2	>57,000	Weak inhibition. [4]
hALDH1A3	22,800	Weak inhibition. [4]
hALDH2	20,100	Weak inhibition. [4]
hALDH3A1	>57,000	Weak inhibition. [4]
15-hydroxyprostaglandin dehydrogenase (HPGD)	>57,000	No obvious inhibitory effect. [2] [4]
type-4 hydroxysteroid dehydrogenase (HSD17β4)	>57,000	No obvious inhibitory effect. [2] [4]

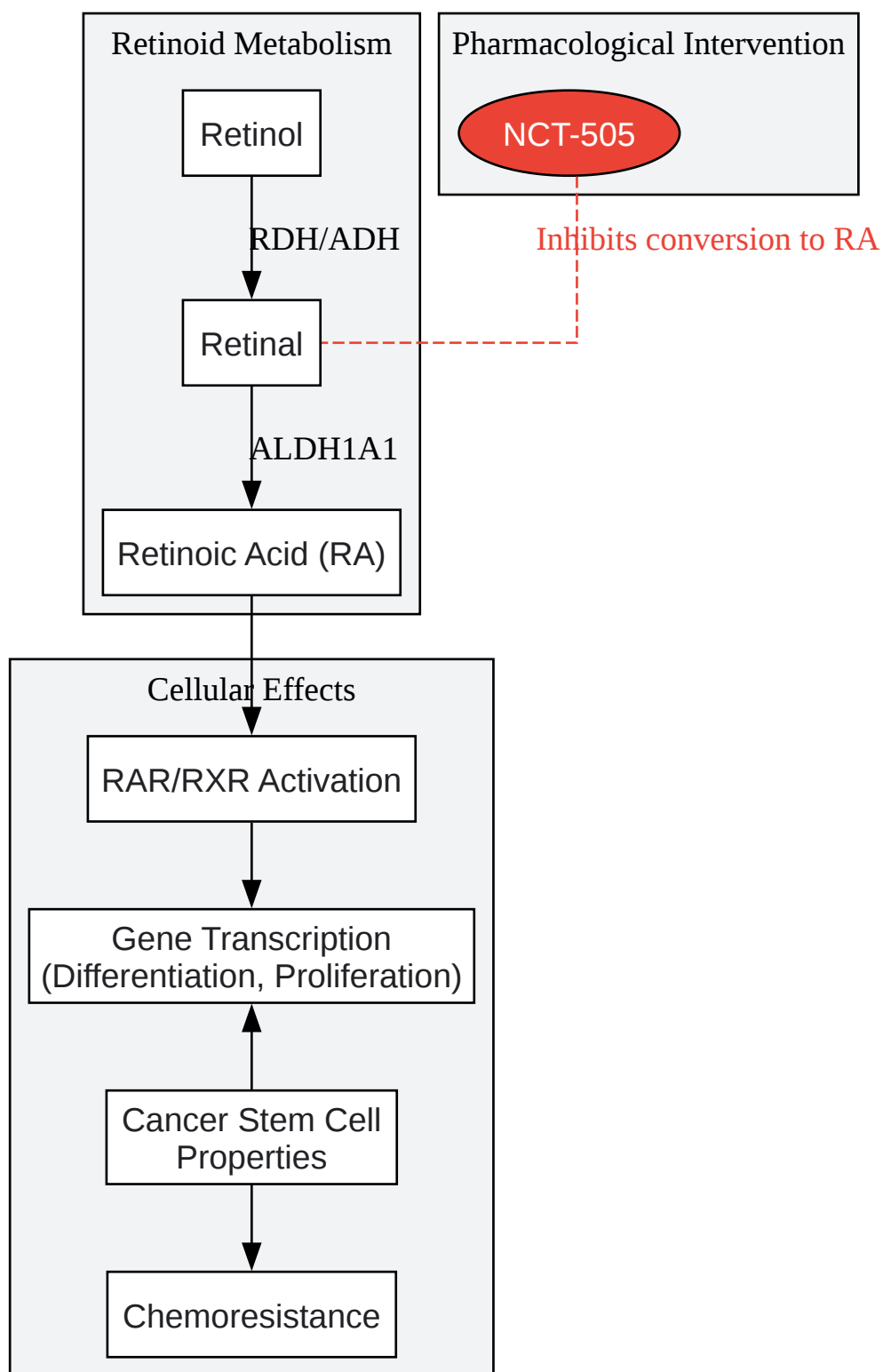
Cellular Activity

NCT-505 has demonstrated cytotoxic effects in various cancer cell lines, particularly those with high ALDH1A1 expression.

Cell Line	Assay	EC50 / IC50 (μM)	Notes
OV-90 (Ovarian Cancer)	Cell Viability	2.10 - 3.92	[4]
SKOV-3-TR (Paclitaxel-Resistant Ovarian Cancer)	Cytotoxicity	1, 3, 10, 20, 30 (titration)	Potentiates the cytotoxicity of paclitaxel. [4] [5]
MDA-MB-468 (Breast Cancer)	Cell Viability & Proliferation	Not specified, but significant reduction observed.	At concentrations that inhibit both ALDH1A1 and ALDH1A3. [6]
OVCAR3 (Ovarian Cancer)	Tumor-Initiating Cell Viability	67.1	[3] [7]
OVCAR8 (Ovarian Cancer)	Tumor-Initiating Cell Viability	1.72	[3] [7]

Signaling Pathway Inhibition

NCT-505 primarily exerts its effects through the inhibition of the retinoic acid (RA) signaling pathway. ALDH1A1 is a critical enzyme in the synthesis of RA from retinal.

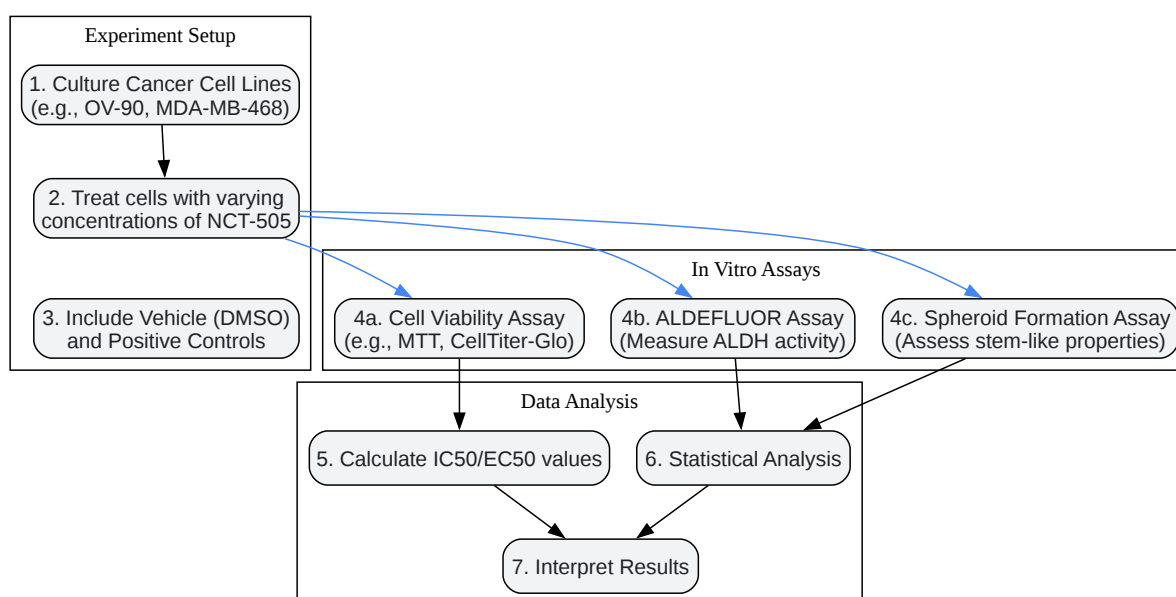


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Caption: Inhibition of ALDH1A1 by **NCT-505** blocks the synthesis of retinoic acid.

Experimental Workflow: Assessing Cellular Response to NCT-505

The following diagram outlines a typical workflow for evaluating the effects of **NCT-505** on cancer cells in vitro.



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Caption: A generalized workflow for in vitro testing of **NCT-505**.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of **NCT-505**.

- **Cell Seeding:** Plate cancer cells (e.g., OV-90) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **NCT-505** in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%. Replace the medium in the wells with the **NCT-505** dilutions.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value using non-linear regression analysis.

ALDEFLUOR™ Assay for ALDH Activity

This assay quantifies the population of cells with high ALDH enzymatic activity.

- **Cell Preparation:** Harvest cells and resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1×10^6 cells/mL.
- **Reagent Preparation:** Prepare the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions.
- **Staining:** To the cell suspension, add the activated ALDEFLUOR™ reagent. Immediately transfer half of the cell suspension to a tube containing the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.
- **Incubation:** Incubate both tubes for 30-60 minutes at 37°C, protected from light.

- **Flow Cytometry:** Analyze the cell suspensions using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
- **Data Analysis:** Quantify the percentage of ALDH-positive cells in the **NCT-505**-treated samples compared to the vehicle control.

Spheroid Formation Assay

This assay assesses the impact of **NCT-505** on the self-renewal capacity of cancer stem-like cells.

- **Cell Seeding:** Plate cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates with a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
- **Treatment:** Add **NCT-505** at various concentrations to the wells.
- **Incubation:** Incubate the plates for 7-14 days to allow for spheroid formation. Replenish the medium and **NCT-505** every 2-3 days.
- **Quantification:** Image the wells using a microscope and count the number of spheroids larger than a defined size (e.g., 50 μm in diameter).
- **Data Analysis:** Compare the number and size of spheroids in the **NCT-505**-treated wells to the vehicle-treated control wells.

Conclusion

NCT-505 is a valuable research tool for investigating the role of ALDH1A1 in cancer biology, particularly in the context of cancer stem cells and chemoresistance. This guide provides a comprehensive starting point for researchers to source **NCT-505** and design robust experiments to explore its therapeutic potential. It is imperative to follow all safety and handling guidelines provided by the supplier and to adhere to institutional laboratory safety protocols.

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